molecular formula C10H11NO4S B13755198 Methyl 2-(prop-2-enoylamino)benzenesulfonate CAS No. 936566-08-4

Methyl 2-(prop-2-enoylamino)benzenesulfonate

Cat. No.: B13755198
CAS No.: 936566-08-4
M. Wt: 241.27 g/mol
InChI Key: VHBXQTBTSRANPW-UHFFFAOYSA-N
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Description

Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate is an organic compound with a complex structure that includes both sulfonate and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate typically involves the reaction of methyl benzenesulfonate with an appropriate amine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are carefully monitored to maintain consistency and quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic applications .

Comparison with Similar Compounds

Properties

CAS No.

936566-08-4

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

methyl 2-(prop-2-enoylamino)benzenesulfonate

InChI

InChI=1S/C10H11NO4S/c1-3-10(12)11-8-6-4-5-7-9(8)16(13,14)15-2/h3-7H,1H2,2H3,(H,11,12)

InChI Key

VHBXQTBTSRANPW-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC=CC=C1NC(=O)C=C

Origin of Product

United States

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